Fospirate

Description

Structure

3D Structure

Properties

IUPAC Name |

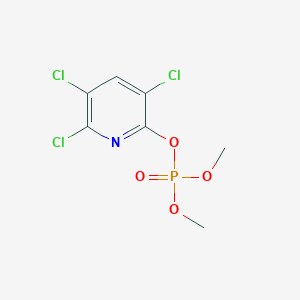

dimethyl (3,5,6-trichloropyridin-2-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3NO4P/c1-13-16(12,14-2)15-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBOKUAJQWDYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037512 | |

| Record name | Fospirate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5598-52-7 | |

| Record name | Fospirate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fospirate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fospirate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORIC ACID, DIMETHYL 3,5,6-TRICHLORO-2-PYRIDYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSPIRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DRC4KN503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Biosynthesis of Fospirate and Structural Analogs

Chemical Synthesis Methodologies for Fospirate Derivatives

Organophosphates, including this compound, are typically synthesized through chemical reactions involving phosphoric acid derivatives and alcohols or phenols. nih.govwikipedia.org The synthesis of organophosphates can involve various approaches, broadly categorized into conventional laboratory methods, the development of novel routes, and stereoselective strategies.

Conventional Laboratory Synthesis Approaches for this compound Scaffolds

Conventional methods for synthesizing organophosphate esters often involve the reaction of phosphorus oxychloride (POCl₃) with alcohols or phenols. wikipedia.org This alcoholysis of POCl₃ is a common route for forming organophosphates. wikipedia.org Another approach involves the esterification of phosphoric acid or phosphorus pentoxide (P₂O₅) with alcohols, although these reactions may proceed less readily than those involving carboxylic acids and can favor the formation of mono-esters. wikipedia.orgresearchgate.net The reaction of phosphoric anhydride (B1165640) with alcohols can also yield phosphate (B84403) esters. researchgate.net For this compound specifically, a literature reference indicates its preparation by the reaction of 3,5,6-trihalo-2-pyridinol with phosphoryl chloride. drugfuture.com

Development of Novel Synthetic Routes for this compound and its Modifications

While the fundamental synthesis of organophosphates is established, research continues into developing novel routes, particularly for specific structures or to improve efficiency and reduce environmental impact. Novel approaches for phosphate ester synthesis have been explored, such as a one-pot procedure for the phosphorylation of alcohols using tetrabutylammonium (B224687) hydrogen phosphate and trichloroacetonitrile. researchgate.net Another described novel synthesis involves the reaction of an alkoxy-radical with a trialkyl phosphite. rsc.org Organophosphates can also be synthesized through transition-metal-catalyzed reactions, including the Kumada, Suzuki, and C-H activation reactions, where the phosphate group can act as an electrophile or a directing group. nih.govresearchgate.netmdpi.com Electrochemical synthesis has also emerged as a promising, potentially greener method for preparing organophosphorus compounds. researchgate.net

Stereoselective Synthesis Strategies for this compound Enantiomers/Diastereomers

This compound is described as being achiral, meaning it does not have stereoisomers like enantiomers or diastereomers. fda.gov However, the stereoselective synthesis of organophosphorus compounds in general is a significant area of research, particularly for compounds with chiral phosphorus atoms or chiral centers near the phosphorus. mdpi.comresearchgate.netrsc.org Methods for asymmetric synthesis of organophosphorus compounds include the use of asymmetric organocatalysis and metal complex catalysis. mdpi.comresearchgate.net Stereoselective methods have been developed for creating chiral organophosphorus compounds, often involving the formation of C- and P-stereogenic centers. rsc.org Strategies include using chiral H-P reagents derived from chiral alcohols as chiral auxiliaries. rsc.org Stereoselective synthesis approaches are crucial for creating biologically active organophosphorus compounds used in pharmaceuticals and agrochemicals. mdpi.com

Biosynthetic Considerations for Related Phosphate Esters (Hypothetical Pathways)

The biosynthesis of organophosphate insecticides like this compound is not a natural biological process; they are synthetic compounds. herts.ac.ukherts.ac.uk However, understanding the biosynthesis of naturally occurring phosphate esters and the enzymatic mechanisms involved in phosphate metabolism provides a hypothetical framework for considering how phosphate-containing analogs could potentially be approached from a biosynthetic perspective, or how related natural pathways function.

Enzyme-Catalyzed Reaction Mechanisms in Phosphate Metabolism

Phosphate esters are ubiquitous in biological systems, forming the backbone of DNA and RNA, and playing crucial roles in energy metabolism (e.g., ATP) and cell signaling. mdpi.comnih.govusu.edunih.gov Enzyme-catalyzed reactions involving phosphate groups are fundamental to life. Phosphate transferases, a group of enzymes, are involved in the transfer of phosphate residues, often utilizing phosphate anhydrides as substrates. researchgate.net These reactions typically involve nucleophilic attack on the phosphorus atom. researchgate.net Divalent metal cations like Mg²⁺, Ca²⁺, Zn²⁺, and Mn²⁺ often play a role in coordinating the transition state in these enzymatic reactions. researchgate.net Enzymes have also evolved to hydrolyze man-made toxic organophosphate triesters, which are not naturally occurring biological molecules. usu.edu

Process Optimization and Scale-Up Methodologies in this compound Synthesis Research

Research specifically detailing the process optimization and scale-up methodologies for the synthesis of the chemical compound this compound (O,O-Dimethyl-O-(3,5,6-trichloro-2-pyridyl)phosphate) is not extensively available in the consulted literature. While this compound is identified as an organophosphate insecticide herts.ac.uk, information regarding the specific chemical pathways employed for its industrial production, the optimization of reaction conditions for improved yield or purity, or the methodologies used for scaling up its synthesis from laboratory to industrial scale were not found within the scope of this research.

Studies on process optimization and scale-up in chemical synthesis often involve detailed analyses of various parameters such as temperature, pressure, reaction time, catalyst selection, solvent effects, and reactant concentrations to maximize efficiency and minimize waste. ajol.infonih.gov Scale-up methodologies address the challenges of translating a laboratory-scale reaction to a larger production volume while maintaining yield, purity, and safety. cytivalifesciences.com.cnoligofastx.com These can involve changes in equipment, mixing, heat transfer, and purification techniques. susupport.comfrontiersin.org

Advanced Analytical Methodologies for Fospirate Characterization

Chromatographic Techniques for Fospirate Separation and Quantitation

Chromatographic methods are fundamental in separating this compound from complex matrices and quantifying its presence. Various approaches, including gas chromatography and liquid chromatography, are employed.

Gas Chromatography (GC) Applications in this compound Analysis

Gas chromatography (GC) is a widely used technique for the analysis of organophosphorus compounds, including those structurally related to this compound nih.gov. GC is suitable for compounds that are volatile or can be made volatile through derivatization. The method typically involves the separation of analytes based on their partitioning between a stationary phase and a mobile gas phase. Detection of organophosphates in GC can be achieved using selective detectors such as the flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD), which offer enhanced sensitivity for phosphorus-containing compounds nih.gov. Capillary columns are commonly used in GC for organophosphate analysis, providing high resolution separation. Methods involving GC with a pulsed flame photometric detector have been developed for the analysis of organophosphate pesticide and metabolite residues at the parts-per-billion level in various commodities nih.gov.

Liquid Chromatography (LC) Based Approaches for this compound

Liquid chromatography (LC) is another essential technique for the analysis of this compound, particularly for compounds that are less volatile or thermally labile, making them unsuitable for GC. LC separates analytes based on their interactions with a stationary phase and a liquid mobile phase. While specific details on LC methods solely for this compound in the search results are limited, LC is a standard technique for analyzing a wide range of pesticides and related compounds. The choice of stationary phase and mobile phase can be optimized for this compound based on its polarity and chemical properties. LC is often coupled with various detectors, including UV-Vis detectors or more sensitive mass spectrometry detectors.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for this compound Identification and Purity Assessment

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for the unambiguous identification and purity assessment of this compound.

GC-MS couples gas chromatography with mass spectrometry. After separation by GC, compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its identification by comparison to spectral libraries. GC-MS methods have been applied to the determination of pesticides and selected degradates in water, which can include organophosphates. This technique is also used for the analysis of organophosphorus compounds in various matrices. The NIST WebBook provides mass spectrum data for related compounds like Phosphoric acid, diethyl 3,5,6-trichloro-2-pyridyl ester (this compound-ethyl), obtained via GC/MS.

LC-MS combines liquid chromatography with mass spectrometry. This technique is particularly useful for analyzing polar or non-volatile compounds like this compound that may not be suitable for GC-MS. LC-MS allows for the separation of this compound from complex mixtures, and the subsequent MS analysis provides structural information for identification and purity assessment. LC-MS/MS, or tandem mass spectrometry, offers even greater selectivity and sensitivity by performing multiple stages of mass analysis. This is achieved by selecting a parent ion and then fragmenting it further to produce characteristic daughter ions, which enhances confidence in identification and allows for lower detection limits. LC-MS/MS methods have been developed and validated for the analysis of various compounds, including pesticides, in different matrices.

Spectroscopic and Spectrometric Analysis of this compound

Spectroscopic and spectrometric techniques provide detailed information about the structure and composition of this compound.

Mass Spectrometry (MS) in this compound Structure Analysis and Metabolite Profiling

Mass spectrometry (MS) plays a critical role in the structural analysis of this compound and the profiling of its metabolites. MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of the compound. Different ionization techniques can be employed depending on the properties of this compound. Electron ionization (EI), commonly used in GC-MS, typically produces fragmentation patterns that are useful for structural elucidation. Electrospray ionization (ESI), often coupled with LC-MS, is a softer ionization technique that typically produces intact molecular ions or pseudomolecular ions, which are valuable for determining the molecular weight. Tandem MS (MS/MS) allows for the fragmentation of selected ions, yielding fragment ions that provide more detailed structural information. This is particularly useful for confirming the structure of this compound and identifying and characterizing its metabolites in biological or environmental samples. MS can also be used for quantitative analysis by measuring the intensity of specific ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on their vibrational modes youtube.com. When applied to this compound, IR spectroscopy can provide information about the presence of characteristic bonds such as P=O, P-O-C, C-Cl, C=N (from the pyridine (B92270) ring), and C-H stretching and bending vibrations. Analysis of the IR spectrum of this compound would involve identifying and interpreting the absorption bands corresponding to these functional groups. For example, a strong absorption band around 1200-1300 cm⁻¹ would be indicative of the P=O stretching vibration, while bands in the 1000-1100 cm⁻¹ region could correspond to P-O-C stretching vibrations. The pyridine ring would also exhibit characteristic absorptions in the fingerprint region. While a specific IR spectrum for this compound was not directly available in the search results, IR spectroscopy is a standard technique for the structural confirmation of organophosphate compounds and related substances like chlorpyrifos (B1668852) oxon, for which FTIR spectra are available nist.govnih.govspectrabase.comresearchgate.net.

Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable technique for the characterization of this compound, particularly for quantitative analysis if the molecule contains chromophores that absorb in the UV-Vis region technologynetworks.comsci-hub.selibretexts.orgwepub.org. This compound contains a trichloropyridine ring, which is likely to have π electron systems that absorb UV light. UV-Vis spectroscopy measures the absorbance or transmittance of light through a sample as a function of wavelength technologynetworks.comsci-hub.selibretexts.org. The resulting UV-Vis spectrum shows absorption peaks at specific wavelengths, providing qualitative information about the presence of chromophores technologynetworks.comlibretexts.org. For quantitative analysis using UV-Vis spectroscopy, the Beer-Lambert Law is applied, which relates absorbance to the concentration of the analyte libretexts.orgresearchgate.net. This requires establishing a calibration curve using solutions of known this compound concentrations libretexts.orgresearchgate.net. The wavelength of maximum absorbance (λmax) is typically chosen for quantitative measurements to ensure maximum sensitivity technologynetworks.com. UV-Vis spectroscopy is widely used for the detection and analysis of various substances, including those in environmental and agricultural samples wepub.org.

Advanced Electrochemical and Bioanalytical Methods for this compound

Electrochemical and bioanalytical methods offer sensitive and selective approaches for the analysis of this compound, particularly in complex matrices.

Electroanalytical methods involve the measurement of electrical properties in relation to chemical phenomena and can be used for the detection and quantification of electroactive species researchgate.net. While direct information on the electroanalytical characterization of this compound was not extensively detailed in the search results, these methods are commonly applied to phosphate-containing compounds researchgate.netfarmaciajournal.comacs.orgcecri.res.intsijournals.com. Studies have explored the electrochemical behavior of various phosphate (B84403) species using techniques such as cyclic voltammetry farmaciajournal.comacs.orgtsijournals.com. For instance, the electrochemical behavior of riboflavin (B1680620) phosphate has been tested using clay-modified carbon paste electrodes, showing oxidation and reduction peaks farmaciajournal.com. The development of electrochemical sensors using modified electrodes has also been investigated for the determination of inorganic phosphate in environmental samples, demonstrating good sensitivity and selectivity researchgate.nettsijournals.com. These methods can offer advantages such as not requiring certain reductants, being fast and cost-effective, and minimizing interference from sample turbidity researchgate.net. Given that this compound is an organophosphate, it is plausible that it exhibits electroactivity, allowing for its analysis using appropriate electrochemical techniques, potentially involving modified electrodes designed to enhance sensitivity and selectivity for phosphate-containing analytes.

Solid-Phase Microextraction (SPME) is a sample preparation technique that integrates sampling, extraction, and sample introduction into a single step mdpi.comnih.govnih.gov. It is a solvent-free or solvent-reduced method that uses a coated fiber or other sorbent material to extract analytes from a sample matrix mdpi.comnih.govnih.govsepscience.commdpi.com. SPME is particularly useful for the trace analysis of volatile and semi-volatile organic compounds in complex matrices mdpi.comresearchgate.net.

SPME is often coupled with chromatographic techniques, such as Gas Chromatography (GC) or Liquid Chromatography (LC), followed by detection methods like Mass Spectrometry (MS) nih.govmdpi.comgerstel.comfrontiersin.orgnih.gov. This hyphenated approach allows for the separation and sensitive detection of target analytes like this compound at low concentrations. The SPME fiber extracts the analyte from the sample (liquid, gas, or solid), and then the fiber is introduced into the injector of the GC or LC system, where the analyte is desorbed and transferred to the analytical column for separation nih.govnih.govmdpi.com. SPME coupled with GC-MS is a powerful combination for the analysis of trace organic compounds due to the sensitivity and selectivity of MS detection nih.govgerstel.com.

Different SPME formats and fiber coatings are available, offering versatility and the ability to tune the selectivity of the extraction mdpi.commdpi.comgerstel.com. Techniques like headspace SPME (HS-SPME) are suitable for volatile and semi-volatile compounds mdpi.comnih.gov. In-tube SPME is another format that can be coupled online with LC frontiersin.orgnih.gov. SPME has been applied in various fields, including environmental monitoring, food analysis, and bioanalysis, demonstrating its effectiveness for trace analysis in complex samples mdpi.comnih.govsepscience.comresearchgate.netnih.gov. For trace analysis of this compound, SPME coupled with a sensitive detection method like GC-MS or LC-MS could provide the necessary sensitivity and matrix compatibility.

Method Validation, Quantification Limits, and Interlaboratory Reproducibility in this compound Analytical Studies

Analytical method validation is a critical process to ensure that an analytical method is suitable for its intended purpose europa.euelementlabsolutions.comlcms.czparticle.dk. It involves evaluating various performance characteristics to demonstrate the reliability, accuracy, and precision of the method europa.euelementlabsolutions.comlcms.czparticle.dk. Key validation parameters include specificity, accuracy, precision, sensitivity, linearity, limit of detection (LOD), and limit of quantification (LOQ) europa.euelementlabsolutions.comeuropa.euddtjournal.netresearchgate.net.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present in the sample matrix europa.euelementlabsolutions.com. Accuracy refers to the closeness of agreement between the measured value and the true value europa.euelementlabsolutions.com. Precision expresses the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample europa.euelementlabsolutions.com. Precision can be evaluated at different levels: repeatability (within-laboratory variation under the same conditions), intermediate precision (within-laboratory variation under different conditions like different days or analysts), and reproducibility (precision between laboratories) europa.eu.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected, though not necessarily quantified precisely europa.euddtjournal.netresearchgate.net. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy europa.euddtjournal.netresearchgate.net. These limits are crucial for trace analysis and are typically determined during method validation europa.euddtjournal.netresearchgate.net. Various approaches can be used to determine LOD and LOQ, including those based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve ddtjournal.netresearchgate.net.

Interlaboratory reproducibility studies are important to assess the variability of an analytical method when performed in different laboratories europa.eu. These studies help to ensure that the method can provide consistent results regardless of the testing location. Method validation guidelines, such as those provided by regulatory bodies, outline the requirements for validating analytical procedures, including the evaluation of these parameters europa.eueuropa.eueuropa.eu. While specific data on method validation, quantification limits, and interlaboratory reproducibility solely for this compound analysis were not prominently featured in the search results, the principles and procedures of analytical method validation are universally applied to ensure the quality and reliability of analytical data for compounds like this compound in various research and monitoring contexts.

Preclinical Mechanistic Investigations of Fospirate

Elucidation of Fospirate's Molecular Targets and Interactions

Understanding the specific molecular targets with which this compound interacts is critical for deciphering its biological effects. Preclinical studies focus on identifying these targets and characterizing the nature of the interactions at a molecular level. lidebiotech.com

Enzyme Inhibition Kinetics and this compound Binding Affinity

Enzyme inhibition kinetics provide valuable data on how a compound affects enzyme activity and the strength of its binding to the enzyme. Key parameters in these studies include the Michaelis-Menten constant (Km), maximum velocity (Vmax), and inhibition constant (Ki or IC50). sigmaaldrich.comsci-hub.se The IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50%. sigmaaldrich.com The Ki is an equilibrium dissociation constant that provides a measure of inhibitor potency, independent of substrate concentration in certain inhibition types. sigmaaldrich.comucl.ac.uk

This compound is known to be an organophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor. herts.ac.uk Organophosphates exert their toxicological effects through the non-reversible phosphorylation of esterases in the central nervous system, leading to the irreversible inactivation of AChE. jscimedcentral.com This inhibition causes the accumulation of acetylcholine (B1216132) in the synaptic cleft, impairing nerve transmission and leading to neurotoxicity. jscimedcentral.commdpi.com

Studies investigating the interaction of organophosphates, including this compound, with human AChE have utilized techniques such as molecular docking. jscimedcentral.com These studies suggest that organophosphates bind to human AChE through hydrogen bonding, contributed by residues like Ser203 and Tyr124, and are stabilized by pi interactions involving aromatic amino acids such as Trp86, Phe295, Tyr337, and Tyr341 within the binding cavity. jscimedcentral.com

While specific detailed enzyme inhibition kinetic parameters (like Ki values) solely for this compound's interaction with AChE across various species were not extensively available in the provided search results, the general mechanism of organophosphate inhibition of AChE involves competitive or non-competitive binding to the enzyme's active site or the enzyme-substrate complex, affecting parameters like Km and Vmax in characteristic ways. wikipedia.orgkhanacademy.org

Receptor Modulation and Ligand-Binding Dynamics of this compound Analogs

Receptor modulation and ligand-binding dynamics studies investigate how a compound or its analogs interact with cellular receptors, affecting their activity. These studies often involve assessing binding affinity and the kinetics of ligand-receptor interactions. chemrxiv.orgmdpi.com While the primary mechanism of this compound is linked to enzyme inhibition, particularly AChE, investigation into potential interactions with other receptors by this compound or its analogs would involve techniques to measure binding affinities (e.g., using Ki values for receptor binding) and characterize the dynamic aspects of these interactions. chemrxiv.org The provided search results primarily highlight this compound's role as an enzyme inhibitor rather than a direct receptor modulator.

Characterization of this compound's Protein-Ligand Interactions

Characterizing protein-ligand interactions involves detailed analysis of the binding event, including the identification of binding sites, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the structural changes that occur upon binding. rsc.orgnih.gov For this compound, the key protein interaction characterized in the literature is its binding to acetylcholinesterase. jscimedcentral.com

Molecular docking simulations have provided insights into the predicted binding modes of organophosphates, including this compound, to the active site of human AChE. jscimedcentral.com These studies indicate that this compound is predicted to bind within the active site gorge of AChE, interacting with key residues involved in substrate binding and catalysis. jscimedcentral.com The catalytic triad (B1167595) of AChE, composed of Ser203, Glu334, and His447, is crucial for the enzyme's function and is a primary site of interaction for organophosphates. jscimedcentral.com

Detailed research findings from molecular docking studies suggest specific interactions:

| Interaction Type | Interacting Residues (Human AChE) | This compound Moiety |

| Hydrogen Bonding | Ser203, Tyr124 | Oxygen/Phosphorus (predicted) |

| Pi-Pi Interactions | Trp86, Phe295, Tyr337, Tyr341 | Aromatic ring (predicted) |

| Hydrophobic Interactions | Trp86, other residues lining the gorge | Aliphatic and aromatic portions (predicted) |

Note: This table is based on general organophosphate interactions with AChE as described in the provided context, specifically mentioning this compound in the docking study jscimedcentral.com. Specific atoms involved in this compound were inferred from its structure as an organophosphate.

These interactions contribute to the stable binding of this compound to the enzyme, leading to its inhibition. jscimedcentral.com Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can provide further detailed structural information on this compound-protein complexes, although specific high-resolution structural data for this compound bound to AChE were not found in the immediate search results. rsc.org

This compound's Influence on Cellular Signaling Pathways

Beyond its primary target, investigating a compound's influence on cellular signaling pathways is essential for a comprehensive understanding of its biological effects. lidebiotech.comantineo.fr Cellular signaling pathways regulate a multitude of cellular processes, and their modulation can have widespread consequences. nih.gov

Investigation of this compound's Impact on Protein Kinase and Phosphatase Activity

Protein kinases and phosphatases are key enzymes that regulate cellular signaling by controlling the phosphorylation status of proteins. yeastgenome.orgsserc.org.uk Changes in their activity can significantly alter signal flow through various pathways. nih.gov

Given that this compound is an organophosphate and primarily targets esterases, its direct impact on protein kinase or phosphatase activity is not a widely documented primary mechanism of action in the provided search results. Organophosphates are known inhibitors of enzymes that hydrolyze ester bonds, like AChE. herts.ac.ukjscimedcentral.com While some organophosphates might indirectly influence kinase or phosphatase activity through downstream effects of their primary target inhibition or through off-target interactions, direct inhibition or activation of these enzymes by this compound was not explicitly detailed in the search results.

Research into the effects of compounds on kinase and phosphatase activity involves in vitro enzyme assays and cell-based studies measuring the phosphorylation levels of target proteins. yeastgenome.orgsserc.org.uk The provided information focuses on this compound as an esterase inhibitor, consistent with its classification as an organophosphate insecticide. herts.ac.uk

Phosphoproteomic Profiling and Pathway Analysis in Response to this compound

Phosphoproteomic profiling involves the large-scale study of protein phosphorylation, a crucial post-translational modification that regulates protein function and signaling pathways. biorxiv.org Analyzing changes in phosphorylation patterns in response to a compound like this compound can provide insights into the cellular signaling networks it affects. Pathway analysis then helps to interpret these phosphoproteomic changes in the context of known biological pathways, identifying which cellular processes are activated or inhibited. biorxiv.orgbiorxiv.orgnih.gov

While specific phosphoproteomic data for this compound was not found, studies on other compounds utilize this approach to understand their mechanisms. For instance, phosphoproteomic analysis has been used to reveal selective regulation of signaling pathways by different molecules in macrophages, pinpointing affected pathways like RHO/RAC1 GTPase signaling. mdpi.com This demonstrates the potential of phosphoproteomic profiling and pathway analysis to elucidate the cellular targets and downstream effects of a compound.

In Vitro Cellular and Tissue Models for this compound Mechanistic Research

In vitro models, utilizing cells and tissues outside a living organism, are fundamental tools in preclinical research to study compound efficacy and mechanisms in a controlled environment. nih.govhumanspecificresearch.org

Cell culture systems involve growing cells in a laboratory setting, either as monolayer (2D) cultures or in more complex three-dimensional (3D) structures. humanspecificresearch.orgnih.govfrontiersin.org 2D cell cultures are relatively simple and cost-effective, suitable for basic research, early drug discovery, and high-throughput screening. humanspecificresearch.org They can be used to investigate cellular biology, drug mechanisms, and responses. humanspecificresearch.org However, they have limitations in mimicking the in vivo multicellular environment and extracellular matrix, which can affect cell behavior and drug response. humanspecificresearch.orgfrontiersin.org

3D cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment by facilitating cell-cell and cell-matrix interactions, better replicating in vivo conditions. nih.govnih.govfrontiersin.org These models are increasingly used in drug screening and to study disease mechanisms. nih.govfrontiersin.org For a compound like this compound, cell culture systems could be applied to assess its direct effects on target cells (e.g., nerve cells in pests or parasitic cells) and investigate the underlying cellular and molecular mechanisms of its action, such as acetylcholinesterase inhibition.

Complex In Vitro Models (CIVMs) represent advanced systems that integrate multicellular environments and 3D structures, often incorporating features like tissue-derived matrices, immune system components, and mechanical factors. nih.goveuropa.eu These models, including organ-on-a-chip devices and bioprinted tissues, aim to represent higher-level anatomical and physiological aspects of human biology. nih.goveuropa.eu CIVMs offer enhanced physiological correlation compared to traditional 2D cultures, better mimicking in vivo conditions and providing a promising alternative to animal models for certain assessments. nih.goveuropa.eumdpi.com

For this compound research, CIVMs could potentially be utilized for more advanced biological assessments, such as studying its effects on complex tissue structures or its interaction with multiple cell types within a simulated organ environment. This could provide a more comprehensive understanding of its potential impact beyond basic cellular responses.

Preclinical Efficacy Studies of this compound in Non-Human Biological Systems

Preclinical efficacy studies evaluate a compound's ability to produce the desired effect in non-human systems, including in vitro models using target organisms and in vivo studies in relevant animal models.

In vitro efficacy assessments in parasitic models involve testing the compound's activity against the target parasites in a laboratory setting. This can include exposing parasite cultures to varying concentrations of the compound and measuring effects on survival, growth, or key biological processes. Such studies are crucial for identifying potential antiparasitic activity and determining effective concentrations. nih.gov

Given this compound's classification as an anthelmintic and its use against ectoparasites and endoparasites, in vitro studies could involve testing its efficacy against relevant parasitic organisms in culture. herts.ac.uk This would provide direct evidence of its ability to inhibit or kill these parasites under controlled conditions.

Animal models are essential for evaluating the efficacy of a compound in a complex biological system that mimics the in vivo conditions of infection. nih.govnih.gov Relevant animal models of parasitic infections involve infecting animals susceptible to the target parasite and then administering the compound to assess its ability to reduce parasite burden, alleviate symptoms, or clear the infection. nih.govnih.gov

For this compound, efficacy studies in relevant animal models (such as dogs, cats, sheep, or horses, depending on the target parasite) would be critical to confirm its effectiveness in a living host. herts.ac.uk Studies on other antiparasitic agents in animal models, such as the use of mice to study treatments for Babesia microti infections, demonstrate the importance of this step in preclinical evaluation. elifesciences.org While specific animal study data for this compound's antiparasitic efficacy was not detailed in the search results, the principle of using relevant animal models is standard practice in evaluating compounds targeting parasitic infections. nih.govnih.gov

Mechanistic Insights Derived from Animal Studies

Preclinical investigations utilizing animal models have been instrumental in understanding the potential mechanisms of action of various compounds, including organophosphates like this compound. Animal studies provide a platform to investigate pharmacokinetics, toxicokinetics, and metabolism, as well as assess toxicity and potential target organs. europa.euijrpc.com While in vitro methods are increasingly used and encouraged for mechanistic studies and to reduce reliance on animal models, in vivo studies remain crucial for understanding systemic exposure and tissue distribution. europa.euijrpc.comcarcinotech.comdrugdiscoverytrends.comhumanspecificresearch.orgemulatebio.comeara.eunih.gov

Research findings from animal studies on organophosphate compounds, in general, highlight their primary mechanism of action as the inhibition of acetylcholinesterase (AChE). herts.ac.uk This inhibition leads to the accumulation of acetylcholine at nerve synapses, disrupting normal neurotransmission. Studies in various animal species have contributed to understanding the biochemical effects of organophosphates.

While specific detailed research findings and data tables directly pertaining only to this compound's mechanistic insights from animal studies were not extensively available in the provided search results, the general understanding of organophosphate mechanisms in animals, derived from numerous studies, provides a framework. These studies often involve measuring AChE activity in different tissues and observing the resulting physiological effects. herts.ac.uk

Animal models are selected based on their relevance to human physiology and the specific research question. upenn.edu For organophosphate studies, this would typically involve species where the metabolic pathways and nervous system responses are well-characterized. Studies often involve administering the compound to animals and then analyzing tissue samples (e.g., brain, muscle) for AChE activity levels.

The challenges in translating findings from animal studies to humans are acknowledged, with differences in physiology, anatomy, and metabolism potentially leading to variations in drug responses and toxicity. drugdiscoverytrends.comaavs.org Despite these limitations, animal models continue to be a significant part of preclinical research, providing valuable, albeit sometimes not fully predictive, insights into the mechanisms of action of compounds like this compound. ijrpc.comdrugdiscoverytrends.comnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Fospirate

In Vitro Pharmacokinetic Studies of Fospirate

Metabolic Stability and Metabolite Identification in Hepatic and Renal Microsomal Systems

No studies detailing the metabolic stability of this compound in either hepatic or renal microsomal systems were found. Research in this area would typically involve incubating this compound with microsomes—vesicles of endoplasmic reticulum isolated from liver or kidney cells—to determine the rate at which the compound is metabolized by drug-metabolizing enzymes. wuxiapptec.comnih.govevotec.com Such studies are crucial for predicting the intrinsic clearance of a compound in these organs. nih.gov The process would also involve analytical techniques to identify the chemical structures of any metabolites formed.

Plasma Protein Binding Characteristics of this compound in Non-Human Plasma

There is no available data on the plasma protein binding of this compound in any non-human species. This type of study is fundamental in preclinical research as the extent of binding to plasma proteins, such as albumin, influences the distribution and availability of a drug to its target sites. nih.govmdpi.com Typically, methods like equilibrium dialysis or ultrafiltration are used to determine the fraction of the compound that remains unbound in the plasma. nih.gov

Assessment of Membrane Permeability and Transport Mechanisms of this compound

Information on the membrane permeability and transport mechanisms of this compound is not publicly available. Investigating how a compound crosses biological membranes is critical for understanding its absorption and distribution. pharmaron.com Common in vitro models for this purpose include the Caco-2 cell monolayer assay, which simulates the intestinal barrier, and parallel artificial membrane permeability assays (PAMPA). pharmaron.comfrontiersin.org These assays help to classify a compound's potential for passive diffusion or if it is a substrate for active transport proteins.

Pharmacokinetic Investigations in Animal Models for this compound

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Diverse Animal Species

No in vivo studies describing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal species have been published. ADME studies are a cornerstone of preclinical drug development, providing a comprehensive overview of a compound's fate in a living organism. researchgate.netnih.govbiorxiv.org These studies typically involve administering the compound to animal models such as rats, mice, or dogs and subsequently analyzing biological samples (e.g., blood, urine, feces, and tissues) to determine the compound's concentration and identify its metabolites over time. nih.govfda.gov

In Vitro to In Vivo Extrapolation (IVIVE) for this compound Pharmacokinetics

Due to the absence of both in vitro and in vivo data for this compound, no in vitro to in vivo extrapolation (IVIVE) has been performed or reported. IVIVE is a computational modeling technique that uses in vitro data (such as metabolic stability and plasma protein binding) to predict the pharmacokinetic behavior of a compound in vivo. nih.govnih.govfrontiersin.org This approach is valuable for predicting human pharmacokinetics from preclinical data and for reducing the reliance on animal testing. nih.govapcra.net

Comparative Analysis of Species-Specific Pharmacokinetic Profiles of this compound

Preclinical pharmacokinetic studies of this compound have been conducted in rats and dogs to characterize its in vivo performance and the disposition of its active metabolite, ciclopirox. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for predicting its behavior in humans.

Following intravenous (IV) administration, this compound is rapidly and completely converted to ciclopirox in both rats and dogs. nih.gov This conversion is mediated by circulating phosphatases. The bioavailability of the active metabolite, ciclopirox, is complete after this compound administration. Ciclopirox and its main inactive metabolite, ciclopirox glucuronide (CPX-G), are primarily eliminated through urine, which facilitates the delivery of the active drug to the urinary tract. nih.gov

The subcutaneous (SC) administration of this compound has also been evaluated, demonstrating excellent absolute bioavailability of ciclopirox in both rats and dogs. nih.gov This suggests that the subcutaneous route is a viable alternative for administration. In contrast, the oral bioavailability of ciclopirox olamine (the active compound in topical formulations) is low in both species, highlighting the necessity of a prodrug formulation like this compound for systemic delivery. nih.gov

Key pharmacokinetic parameters of ciclopirox after administration of this compound in rats and dogs are summarized in the tables below.

Table 1: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Sprague-Dawley Rats Following a Single Intravenous Dose of this compound.

| Parameter | Units | Value (Mean ± SD) |

| Cmax | ng/mL | 10,300 ± 1,600 |

| Tmax | h | 0.083 ± 0.00 |

| AUC0-t | ng·h/mL | 11,600 ± 1,400 |

| AUC0-inf | ng·h/mL | 11,600 ± 1,400 |

| t1/2 | h | 1.1 ± 0.2 |

| CL | L/h/kg | 0.86 ± 0.11 |

| Vss | L/kg | 0.81 ± 0.11 |

Data sourced from Weir et al., 2019. nih.gov

Table 2: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Beagle Dogs Following a Single Intravenous Dose of this compound.

| Parameter | Units | Value (Mean ± SD) |

| Cmax | ng/mL | 11,800 ± 1,900 |

| Tmax | h | 0.25 ± 0.00 |

| AUC0-t | ng·h/mL | 14,000 ± 2,300 |

| AUC0-inf | ng·h/mL | 14,100 ± 2,300 |

| t1/2 | h | 1.6 ± 0.2 |

| CL | L/h/kg | 0.43 ± 0.07 |

| Vss | L/kg | 0.72 ± 0.09 |

Data sourced from Weir et al., 2019. nih.gov

The preclinical pharmacodynamic studies of this compound focus on the anticancer activities of its active metabolite, ciclopirox. Ciclopirox has demonstrated potent in vitro and in vivo anticancer effects in various solid tumors and hematologic malignancies. nih.gov Its mechanisms of action are multifactorial and primarily attributed to its ability to chelate iron. nih.gov

The anticancer effects of ciclopirox include:

Inhibition of Cell Proliferation: Ciclopirox has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest, often in the G0/G1 phase. nih.govfrontiersin.org

Induction of Apoptosis: It triggers programmed cell death in tumor cells. nih.gov

Suppression of Cell Migration and Invasion: Ciclopirox can inhibit the metastatic potential of cancer cells. nih.gov

Inhibition of Angiogenesis and Lymphangiogenesis: It can interfere with the formation of new blood and lymphatic vessels that supply tumors. nih.gov

Mechanistically, ciclopirox impacts multiple signaling pathways involved in cancer progression, such as Wnt/β-catenin and mTORC1 signaling. nih.govmdpi.com It also inhibits iron-dependent enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair. nih.govnih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling for this compound

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used in drug development to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in various species, including humans. nih.govnih.gov These models integrate physicochemical properties of the drug with physiological and anatomical information of the species to simulate the drug's pharmacokinetic profile. nih.gov PBPK models are increasingly used to support first-in-human dose selection, predict drug-drug interactions, and assess pharmacokinetic variability in special populations. mdpi.comlabcorp.com

Development and Validation of PBPK Models for this compound in Preclinical Species

As of the current literature, there are no publicly available, specific PBPK models for this compound or its active metabolite, ciclopirox. The development of a PBPK model for this compound would involve a "bottom-up" or "middle-out" approach. nih.gov

A bottom-up approach would start with in vitro data on the physicochemical properties of this compound and ciclopirox (e.g., solubility, permeability, plasma protein binding) and in vitro metabolic data (e.g., from liver microsomes or hepatocytes). nih.gov This information would be integrated with physiological parameters of the preclinical species (e.g., organ blood flows, tissue volumes) to build an initial model. The model would then be refined and validated against in vivo pharmacokinetic data from preclinical studies, such as those conducted in rats and dogs.

A middle-out approach would utilize existing in vivo pharmacokinetic data from preclinical species to refine and validate the model structure and parameters, which can then be used for extrapolation to other scenarios or species. nih.gov

The validation of a PBPK model is a critical step to ensure its reliability. This process involves comparing the model-predicted pharmacokinetic profiles with observed in vivo data. The predictive performance of the model is assessed by comparing key pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and clearance (CL).

Predictive Capabilities of PBPK Models for this compound Disposition in Non-Human Biological Systems

While a specific PBPK model for this compound has not been published, the general predictive capabilities of PBPK models for other compounds can provide insight into their potential utility for this compound. A well-validated PBPK model for this compound could be used to:

Predict tissue distribution: PBPK models can estimate the concentration of ciclopirox in various tissues, which is particularly relevant for a drug intended to treat localized diseases like urothelial cancer.

Scale pharmacokinetics across species: These models can be used to extrapolate pharmacokinetic data from preclinical species (e.g., rats, dogs) to other non-human species or to predict human pharmacokinetics. nih.gov

Simulate different dosing regimens: PBPK modeling allows for the in silico exploration of various dosing schedules and routes of administration to optimize drug exposure. labcorp.com

Investigate the impact of physiological changes: The effect of altered physiological conditions (e.g., disease states) on the pharmacokinetics of this compound and ciclopirox could be simulated.

In the absence of a dedicated PBPK model for this compound, in silico tools and predictive chemistry models could be used to estimate some of the necessary input parameters for model development. patheon.comprosilico.com However, the development and validation of a specific PBPK model for this compound would be a valuable step in its continued clinical development to better understand and predict its pharmacokinetic behavior.

Structure Activity Relationship Sar Studies of Fospirate and Its Analogs

Rational Design and Synthesis of Fospirate Analogs for SAR Analysis

Systematic Structural Modifications of the this compound Chemical Scaffold

Systematic structural modifications of the this compound chemical scaffold involve targeted changes to different parts of the molecule. This could include alterations to the phosphate (B84403) group, the pyridinyl ring, or the chlorine substituents fda.gov. By making discrete changes, researchers can assess the impact of each modification on the compound's activity. This systematic approach helps to build a detailed understanding of which parts of the molecule are critical for binding to the biological target and eliciting a response researchgate.netwikipedia.org. The concept of modifying a chemical scaffold is a common strategy in medicinal chemistry to explore new chemical and property spaces spirochem.com.

Design Principles for Modulating Bioactivity and Selectivity in this compound Analogs

Design principles for modulating bioactivity and selectivity in this compound analogs are guided by the insights gained from systematic structural modifications. These principles involve incorporating specific chemical features known to enhance binding affinity, improve pharmacokinetic properties, or increase selectivity for a particular target gardp.orgnih.gov. For instance, modifications might focus on introducing groups that can form favorable interactions with the active site of an enzyme, such as hydrogen bonds, ionic interactions, or hydrophobic contacts wikipedia.org. The goal is to design analogs that retain or enhance the desired activity while minimizing potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical relationships between the chemical structure of a series of compounds and their biological activity researchgate.netwikipedia.org. For this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs based on their structural properties googleapis.com.

Development of Predictive Models for this compound Bioactivity and Target Affinity

The development of predictive models for this compound bioactivity and target affinity involves correlating various molecular descriptors (numerical representations of chemical structure) with experimental biological activity data researchgate.net. These descriptors can capture information about the electronic, steric, and lipophilic properties of the molecules. Statistical methods are then used to build models that can predict the biological activity of new this compound analogs based on their calculated descriptors wikipedia.org. These models serve as valuable tools for prioritizing which analogs to synthesize and test, accelerating the discovery process collaborativedrug.com.

Identification of Key Pharmacophores and Structural Motifs Governing this compound Activity

QSAR modeling and SAR analysis help in the identification of key pharmacophores and structural motifs that govern this compound activity googleapis.comgpatindia.com. A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact optimally with a specific biological target wikipedia.orgunina.it. By analyzing the structures of active this compound analogs and their corresponding activities, researchers can identify the critical functional groups and their spatial arrangement that are essential for binding and activity unina.it. These identified pharmacophores and structural motifs provide a template for designing even more potent and selective this compound derivatives biosolveit.de.

Computational Approaches in this compound SAR Studies

Computational approaches play a significant role in this compound SAR studies googleapis.comnih.gov. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations can provide insights into the likely binding modes of this compound and its analogs to their targets researchgate.netnih.govresearchgate.netnih.gov. Molecular docking, for example, can predict how a molecule fits into the active site of an enzyme and the types of interactions it forms nih.gov. Molecular dynamics simulations can provide information about the stability of the protein-ligand complex and the conformational changes that may occur upon binding researchgate.netnih.gov. These computational methods complement experimental SAR studies by providing a molecular-level understanding of the observed activity, guiding the design of new analogs, and helping to refine QSAR models nih.gov.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 21805 |

| Tetracycline | 54675775 |

| Erythromycin | 12560 |

| Ketoconazole | 4594 |

| Brazilin | 131723 |

| Hematein | 82816 |

| Amsacrine | 2153 |

| Etoposide | 33423 |

| Triclabendazole | 5421 |

| Triclabendazole sulfoxide | 91753 |

| Iodofenphos | 8588 |

| Malathion | 4004 |

| Naled | 441208 |

| Phosalone | 17410 |

| Phosmet | 4779 |

| Phoxim | 3901 |

| Propetamphos | 33477 |

| Ronnel | 5113 |

| Stirofos | 3003897 |

| Allethrin | 3033252 |

| Cyhalothrin | 104925 |

| Cypermethrin | 5450018 |

| Deltamethrin | 4695 |

| Fenvalerate | 33366 |

| Flucythrinate | 45379 |

| Permethrin | 4745 |

| Phenothrin | 6844 |

| Pyrethrins | 6325011 |

| Resmethrin | 5028 |

| Benzyl benzoate | 2344 |

| Carbon disulfide | 314 |

| Crotamiton | 2884 |

| Diflubenzuron | 3030345 |

| Diphenylamine | 3121 |

| Disulfiram | 3117 |

| Isobornyl thiocyanato acetate | 19026 |

| Methoprene | 6436844 |

| Monosulfiram | 13494 |

| Piperonyl butoxide | 7906 |

| Rotenone | 6758 |

| Triphenyltin acetate | 15442 |

| Triphenyltin hydroxide | 16084 |

| Deet | 3033266 |

| Dimethyl phthalate | 6739 |

| Favipiravir | 135308882 |

| Ivermectin | 6321422 |

| Brazilin | 131723 |

| Hematein | 82816 |

| Arginyl-glycyl-aspartic acid (RGD) | 445751 |

| Acibenzolar-S-methyl | 53623 |

| Fosmethilan | 1194 |

| Fosthiazate | 98886-44-3 |

| Fosthietan | 21548-32-3 |

| Heptenophos | 23560-59-0 |

| Hexylthiofos | 41495-77-6 |

Molecular Docking Simulations of this compound and its Interactions with Biochemical Targets

Molecular docking simulations are computational techniques used to predict the preferred orientation (pose) of a ligand (such as this compound) when bound to a receptor protein (such as acetylcholinesterase). schrodinger.commdpi.com These simulations estimate the binding affinity between the molecule and its target, providing insights into the potential interactions at the atomic level. mdpi.com For this compound, molecular docking could be employed to model its binding to the active site of acetylcholinesterase. This would involve:

Obtaining the 3D structure of acetylcholinesterase (potentially from sources like the Protein Data Bank). mdpi.comresearchgate.net

Preparing the 3D structure of this compound. jpionline.org

Running docking simulations to find the most favorable binding poses of this compound within the enzyme's active site. schrodinger.com

Analyzing the predicted interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between this compound and the amino acid residues in the active site. jpionline.org

Estimating the binding energy or docking score, which serves as a theoretical measure of binding affinity. mdpi.comjpionline.org

While no specific data tables from this compound docking studies were retrieved, research on other compounds targeting enzymes like acetylcholinesterase demonstrates the application of this technique to understand ligand-protein interactions and guide the design of more potent analogs. frontiersin.org For instance, studies on fungal short-chain dehydrogenases/reductases (SDRs) as targets for fungicides utilized molecular docking to evaluate the binding affinities of different compounds. frontiersin.org

Molecular Dynamics Simulations for Elucidating this compound-Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide a more dynamic view of the interaction between a molecule and its target protein compared to the static nature of docking. mdpi.comnih.gov MD simulations simulate the physical movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This allows researchers to observe the stability of the ligand-protein complex, conformational changes in the protein upon ligand binding, and the fluctuations of the ligand within the binding site. mdpi.comjpionline.orgfrontiersin.org

For this compound interacting with acetylcholinesterase, MD simulations could:

Start from a plausible binding pose identified through molecular docking. frontiersin.org

Simulate the complex's behavior in a simulated physiological environment, including solvent and ions. mdpi.comfrontiersin.org

Track parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the protein-ligand complex and the flexibility of specific regions. jpionline.org

Analyze the persistence of key interactions observed in docking over the simulation time. frontiersin.org

Provide insights into the binding and unbinding pathways, although simulating long timescale events can be computationally intensive.

Although specific MD simulation data for this compound was not found, MD simulations are widely used in drug discovery to refine docking results and gain a deeper understanding of protein-ligand interactions. mdpi.comjpionline.org Studies on other protein-ligand systems have used MD simulations to evaluate binding free energies and assess the stability of complexes. jpionline.orgfrontiersin.org

Application of Machine Learning and Artificial Intelligence in this compound SAR Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in SAR studies to analyze complex datasets, build predictive models, and guide the design of novel compounds with improved activity. cas.org In the context of this compound SAR optimization, ML and AI could be used to:

Analyze existing data on this compound and its known analogs (if available), correlating structural features with biological activity (e.g., AChE inhibitory potency). cas.org

Develop Quantitative Structure-Activity Relationship (QSAR) models that can predict the activity of new, untested this compound analogs based on their chemical structures. wikipedia.orgrsc.org

Identify key structural determinants of activity and potential areas for chemical modification to enhance potency or selectivity.

Generate novel molecular structures with predicted desirable properties. cas.org

Optimize synthesis routes or predict potential off-target interactions.

ML, particularly deep learning, is powerful in analyzing large and complex datasets, which are common in drug discovery and SAR studies. cas.orgmdpi.com AI approaches can assist in structure predictions and optimization, although the field is still developing. cas.org The use of AI/ML can help identify novel structures that might not have been considered through traditional methods and improve efficiency in the SAR exploration process. cas.org

While direct examples of ML/AI specifically applied to this compound SAR were not found, these techniques are broadly applicable to optimizing the activity of various chemical compounds, including pesticides and enzyme inhibitors. researchgate.netresearchgate.net The increasing availability of data and advancements in ML algorithms suggest a growing role for these tools in future SAR studies of compounds like this compound and its analogs. cas.orgarxiv.org

Computational Modeling and Simulation in Fospirate Research

Molecular Modeling of Fospirate and its Biological Interactions

Molecular modeling techniques are employed to investigate the three-dimensional structure of this compound and how it interacts with biological molecules, such as enzymes. This involves studying the arrangement of atoms in this compound and the forces that govern its interactions with its environment and potential targets.

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations are used to delve into the electronic structure of this compound, providing details about the distribution of electrons within the molecule. This information is crucial for understanding its chemical properties and predicting its reactivity. Studies on related organophosphorus compounds have utilized methods like CNDO molecular orbital calculations to correlate solid-state structure to potential in vivo models and compute approximate values for charge density distribution. acs.org, unl.edu Such calculations can help identify reactive sites within the this compound molecule and understand how it might interact with other molecules through electronic forces. Quantum chemical calculations can describe the chemical space of molecules in terms of structures and potential energy surfaces. mdpi.com, nih.gov, researchgate.net

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis explores the different possible spatial arrangements (conformations) of the this compound molecule that result from rotations around single bonds. The energy landscape describes the potential energy of the molecule as a function of its conformation, highlighting the most stable (lowest energy) conformers and the energy barriers between them. nih.gov, nih.gov, researchgate.net Understanding the preferred conformations of this compound is important because the molecule's shape can significantly influence its ability to bind to biological targets. Studies on organophosphorus insecticides, including this compound, have investigated their crystal and molecular structures to note conformational similarities and dissimilarities. acs.org, unl.edu, nih.gov CNDO molecular orbital calculations have been used to correlate the solid-state structure to a probable in vivo model, potentially suggesting a minimum energy orientation relevant to biological interactions. acs.org Conformational analysis often utilizes techniques like NMR spectroscopy, molecular dynamics simulations, and X-ray crystallography, sometimes in conjunction with Density-functional theory (DFT) calculations. nih.gov, researchgate.net, nsf.gov

In Silico Prediction of this compound Biochemical Activities and Mechanisms

In silico methods, utilizing computational tools and databases, are employed to predict the biological activities of this compound and the mechanisms by which it exerts its effects. This approach allows for the screening of potential targets and the prediction of binding characteristics without the need for extensive experimental work.

Virtual Screening Methodologies for Identifying Novel this compound Targets

Virtual screening involves computationally sifting through databases of biological targets to identify those that are likely to interact with this compound. This can help in discovering novel proteins or enzymes that this compound might affect, beyond its known targets. Virtual screening workflows often involve steps like ligand preparation, filtering based on properties, and docking simulations at various precision levels. jscimedcentral.com, ijpsr.com, researchgate.net While the provided search results mention this compound in the context of inhibiting C. acnes lipase (B570770) and acetylcholinesterase herts.ac.uk, jscimedcentral.com, plos.org, ijpsr.com, epa.gov, google.com, nih.gov, the general methodologies described for virtual screening are applicable to identifying other potential targets.

Prediction of this compound Binding Affinities and Modes of Action

Computational methods are used to predict how strongly this compound will bind to its targets (binding affinity) and the specific manner in which it interacts with the binding site (mode of action). Techniques like molecular docking simulate the binding process and estimate the strength of the interaction based on scoring functions. jscimedcentral.com, ijpsr.com Studies on organophosphates, including this compound, have utilized docking simulations to explore their binding with acetylcholinesterase, investigating interaction energies and key residues involved in binding. jscimedcentral.com, ijpsr.com The prediction of binding affinity is a crucial aspect of drug discovery and computational biology, with various machine learning and deep learning models being developed for this purpose. biorxiv.org, paperswithcode.com, arxiv.org, diva-portal.org Predicting the mode of action often involves analyzing the interaction profiles from docking studies and correlating them with known biological pathways or functions. elifesciences.org, plos.org, govinfo.gov, nih.gov, nih.gov

Data from a study on the mechanistic of organophosphate mediated inhibition of human acetylcholinesterase by molecular docking provides examples of docking scores for various organophosphates, including this compound. jscimedcentral.com

| Compound | Glide Score (Kcal/mol) |

| Dichlorovos | -41.297 |

| Dimefox | -38.427 |

| Baythion | -39.288 |

| Vamidathion | -38.248 |

| This compound | -34.948 |

| Coroxon | -34.732 |

| Pyridaphenthion | -33.207 |

| Trichlorofon | -33.207 |

| Cyanophos | -32.454 |

Note: This table presents a subset of data from a specific study and the values are dependent on the computational methodology used. jscimedcentral.com

Systems Biology and Multi-Scale Modeling Approaches for this compound Effects

Systems biology and multi-scale modeling approaches aim to understand the broader impact of this compound within a biological system by integrating information from different levels of biological organization, from molecular interactions to cellular responses and beyond. nih.gov, frontiersin.org, pysb.org, amazon.com, scholarpedia.org, nih.gov, youtube.com, mdpi.com, wikipedia.org, ethz.ch While specific multi-scale modeling studies focused solely on this compound were not prominently found in the search results, the principles of these approaches are applicable. Systems biology modeling can involve building mathematical models of biochemical systems to simulate interactions among multiple biomolecules. pysb.org, amazon.com, youtube.com Multi-scale modeling involves using multiple models at different scales (e.g., molecular, cellular, tissue) simultaneously to describe a system and understand how phenomena at one scale influence those at another. nih.gov, scholarpedia.org, mdpi.com, wikipedia.org, ethz.ch This could potentially be used to model how this compound's molecular interactions with a target enzyme translate into effects at the cellular or even organismal level.

Network Pharmacology Approaches to Map this compound's Interaction Landscape

Network pharmacology is an approach that investigates the intricate relationships between drugs, targets, and diseases within biological networks. It moves beyond the traditional "one drug, one target" paradigm to explore the multi-target effects of compounds. While specific detailed studies applying network pharmacology solely to this compound were not extensively found in the search results, the principles of network pharmacology are broadly applicable to understanding the interaction landscape of compounds like this compound, particularly given its known action as an acetylcholinesterase inhibitor herts.ac.uk.

Network pharmacology typically involves identifying potential targets of a compound, constructing interaction networks between these targets and related biological pathways, and analyzing how the compound might modulate these networks to exert its effects. This can involve using databases of compound-target interactions, protein-protein interaction networks, and pathway databases. By mapping this compound's interactions within such networks, researchers could potentially identify not only its primary targets but also off-target effects and the downstream biological processes influenced by its activity. This approach can help in understanding the full scope of a compound's biological impact and identifying potential areas for further investigation.

The application of network pharmacology has been demonstrated in studies investigating the mechanisms of action of various compounds, including those in traditional medicine, by identifying key compounds, targets, and related pathways mdpi.com. This highlights the potential of this approach to provide a system-level understanding of how this compound might interact with biological systems.

Multi-Scale Modeling of this compound's Effects in Simulated Biological Systems

Multi-scale modeling involves integrating models that describe phenomena at different levels of spatial and temporal resolution to understand the behavior of a system nih.govscholarpedia.orgwikipedia.orgethz.ch. For a chemical compound like this compound, this could involve linking models that describe its molecular interactions (e.g., binding to an enzyme like acetylcholinesterase) with models that simulate its effects at a cellular, tissue, or even organism level.

While direct examples of multi-scale modeling applied specifically to this compound were not prominently featured in the search results, the methodology is relevant for understanding how molecular-level events, such as AChE inhibition by this compound, can lead to observable biological outcomes. Multi-scale models can bridge the gap between detailed molecular simulations and macroscopic effects, providing a more comprehensive picture of a compound's activity.

For instance, molecular dynamics simulations could be used to study the binding of this compound to acetylcholinesterase at an atomic level nih.govplos.org. The insights gained from these simulations regarding binding affinity and mechanism could then be incorporated into larger-scale models that simulate the impact of AChE inhibition on neuronal signaling or muscle function. This could involve using techniques such as finite element analysis or agent-based modeling to represent the biological system at a higher level of abstraction mdpi.com.

Multi-scale modeling is a complex endeavor that requires integrating different computational tools and techniques mdpi.com. It allows researchers to investigate how properties and behaviors at one scale emerge from interactions at finer scales and how these, in turn, influence phenomena at coarser scales scholarpedia.orgwikipedia.org. Applying this to this compound could involve developing models that capture its distribution and metabolism within a biological system, its interaction with target enzymes and other biomolecules, and the resulting physiological effects. This integrated approach can provide a more holistic understanding of this compound's effects than single-scale models alone.

Computational studies, including molecular dynamics simulations, have been used to investigate the binding mechanisms of compounds to enzymes like lipases, demonstrating the applicability of these techniques to understanding molecular interactions relevant to a compound's biological activity nih.govplos.orgresearchgate.net. While these examples are not specific to this compound, they illustrate the types of computational approaches that could be employed within a multi-scale modeling framework to study this compound's effects.

Future Directions and Emerging Research Themes for Fospirate

Integration of Omics Data (e.g., Proteomics, Metabolomics) in Fospirate Mechanistic Studies

Integrating various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, is a key emerging theme in biological research, offering a holistic view of biological systems oatext.comfrontiersin.orgmdpi.com. This multi-omics approach is becoming increasingly important for understanding complex biological phenomena and identifying intricate patterns and interactions that might be missed by single-omics analyses mdpi.comnih.gov. Metabolomics, in particular, is considered highly sensitive to environmental factors and can provide a real-time snapshot of a cell's physiological state nih.gov.